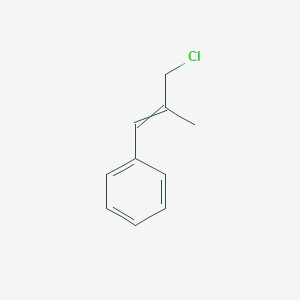

(3-Chloro-2-methylprop-1-en-1-yl)benzene

説明

特性

CAS番号 |

55131-21-0 |

|---|---|

分子式 |

C10H11Cl |

分子量 |

166.65 g/mol |

IUPAC名 |

(3-chloro-2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChIキー |

QYTYCRLWGPZTFR-UHFFFAOYSA-N |

正規SMILES |

CC(=CC1=CC=CC=C1)CCl |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The most widely documented method involves the photochemical chlorination of 2,3-dimethyl biphenyl. Under controlled lighting, chlorine gas reacts with 2,3-dimethyl biphenyl at 40–120°C to yield (3-chloro-2-methylprop-1-en-1-yl)benzene as a secondary product alongside 2-chloromethyl-3-methyl diphenyl (CMMBP).

Key steps :

Catalytic Optimization

The use of palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (0.1–0.6 MPa) enhances selectivity for the mono-chlorinated product. For example, Pd/C at 50°C for 6 hours achieves a 97.6% recovery of unreacted 2,3-dimethyl biphenyl, allowing its reuse in subsequent batches.

Table 1: Chlorination Method Performance

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 40–120°C | |

| Yield of Target Compound | 29.6–38.9% | |

| Catalyst Efficiency | Pd/C > Raney Nickel |

Grignard Reagent-Mediated Synthesis

Dibromocyclopropane Intermediate Route

An alternative pathway employs dibromocyclopropane precursors reacted with Grignard reagents (e.g., EtMgBr) in tetrahydrofuran (THF). This method, adapted from allene synthesis protocols, proceeds via a ring-opening mechanism:

Advantages :

Boron-Based Intermediate Modification

Modifying the Grignard approach with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates improves yield stability. For instance, coupling 3-chlorophenylallene with boron esters under copper(I) iodide catalysis achieves 62–87% isolated yields.

Critical Factors :

-

Solvent Choice : Dioxane outperforms THF in minimizing side reactions.

-

Catalyst Loading : 0.5 equiv CuI optimizes reaction kinetics without over-oxidation.

Comparative Analysis of Methods

Yield and Efficiency

Byproduct Management

-

Chlorination generates 2-methyl-3-chloromethyl biphenyl (29.6% yield), necessitating iterative distillation.

-

Grignard methods produce magnesium bromide salts , easily removed via aqueous extraction.

Industrial and Research Applications

化学反応の分析

Types of Reactions

(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .

科学的研究の応用

(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of plastics, resins, and other industrial chemicals

作用機序

The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .

類似化合物との比較

Key Compounds for Comparison:

Methallyl Chloride (3-Chloro-2-methylpropene)

- Structure : CH₂=C(CH₃)-CH₂Cl (lacks the benzene ring).

- Properties : Lower molecular weight (90.55 g/mol), boiling point 72–74°C. Reactive in radical and nucleophilic substitution reactions due to the allylic chloride .

- Applications : Precursor for polymers, pharmaceuticals, and pesticides.

Properties: Higher volatility (boiling point 156°C), non-polar, and less reactive toward electrophiles compared to chlorinated analogues .

1-Chloro-3-(prop-2-en-1-yloxy)benzene

- Structure : Benzene-O-CH₂-CH=CH₂ with a chlorine at position 3.

- Properties : Molecular weight 168.62 g/mol; polar due to the ether linkage, influencing solubility in organic solvents .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

Notes:

- The benzene ring in “this compound” increases molecular weight and boiling point compared to methallyl chloride.

- Chlorine at the propenyl chain’s position 3 enhances electrophilic reactivity compared to allylbenzene.

Spectral Data and Structural Elucidation

Spectral characterization of such compounds typically relies on ¹H NMR, ¹³C NMR, and IR spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。